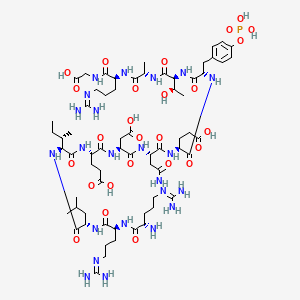
2-Amino-6-fluoro-4-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H5FN2. It is characterized by the presence of an amino group (-NH2), a fluorine atom, a hydroxyl group (-OH), and a nitrile group (-CN) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Amino-6-fluoro-4-hydroxybenzonitrile can be synthesized through several synthetic routes. One common method involves the nitration of 2-fluoro-4-hydroxybenzonitrile followed by reduction. Another approach is the fluorination of 2-amino-4-hydroxybenzonitrile. The reaction conditions typically include the use of strong acids or bases, and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors equipped with precise temperature and pressure controls. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Amino-6-fluoro-4-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the development of antifolate and antibacterial agents.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
2-Amino-6-fluoro-4-hydroxybenzonitrile is structurally similar to other compounds such as 2-amino-4-hydroxybenzonitrile and 2-fluoro-4-hydroxybenzonitrile. the presence of both the amino and fluorine groups on the benzene ring makes it unique. These structural differences can lead to variations in reactivity, biological activity, and physical properties.
Comparaison Avec Des Composés Similaires
2-Amino-4-hydroxybenzonitrile
2-Fluoro-4-hydroxybenzonitrile
2-Amino-6-fluorobenzonitrile
Propriétés
Formule moléculaire |
C7H5FN2O |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
2-amino-6-fluoro-4-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-1-4(11)2-7(10)5(6)3-9/h1-2,11H,10H2 |
Clé InChI |
YXLFJHUPKWMLKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)C#N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B15363259.png)









![tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15363310.png)
![tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B15363318.png)
